

"Tetrakis(trimethylsiloxy)silane" synthesis and purification methods

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Compound of Interest

Compound Name: Tetrakis(trimethylsiloxy)silane

Cat. No.: B1585261

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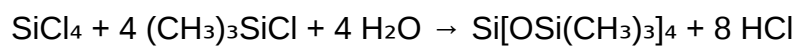
An In-depth Technical Guide to the Synthesis and Purification of
Tetrakis(trimethylsiloxy)silane

Introduction

Tetrakis(trimethylsiloxy)silane, with the chemical formula $\text{Si}[\text{OSi}(\text{CH}_3)_3]_4$, is an organosilicon compound of significant interest in materials science and chemical synthesis.[1] It serves as a key precursor for the preparation of nanostructured silicon dioxide-like films through methods like plasma-enhanced chemical vapor deposition (PECVD).[1][2] Its well-defined structure, consisting of a central silicate core capped with four trimethylsiloxy groups, makes it a valuable building block in various applications. This guide provides a comprehensive overview of the primary synthesis and purification methods for **tetrakis(trimethylsiloxy)silane**, tailored for researchers and professionals in chemistry and materials science.

Synthesis Methodology: Co-hydrolysis of Chlorosilanes

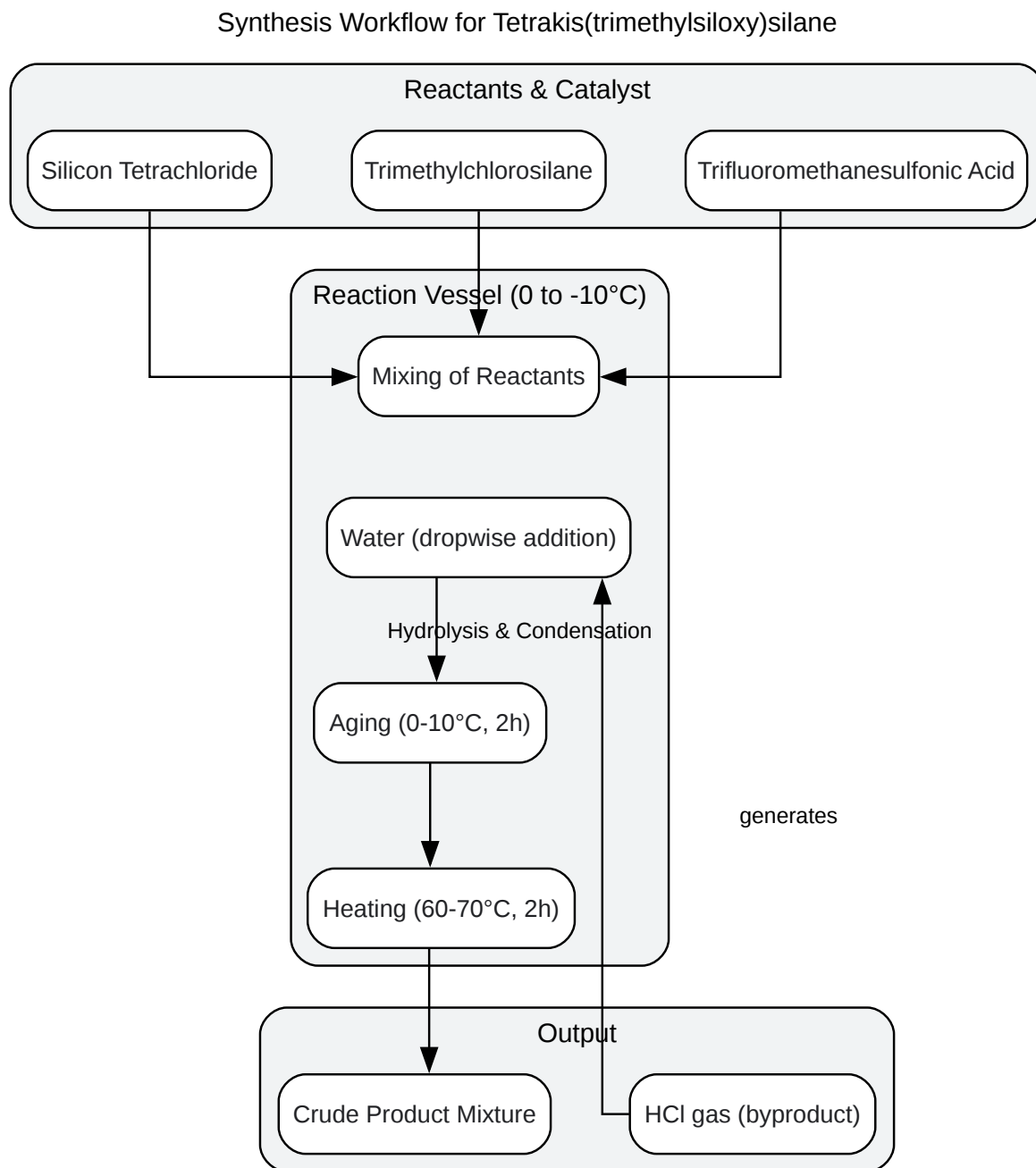
The most prominent and high-yielding method for synthesizing **tetrakis(trimethylsiloxy)silane** is the controlled co-hydrolysis of silicon tetrachloride (SiCl_4) and trimethylchlorosilane ($(\text{CH}_3)_3\text{SiCl}$).[3] This one-pot reaction involves the simultaneous hydrolysis of the Si-Cl bonds in both precursors, leading to the formation of silanol intermediates which then condense to form the desired Si-O-Si framework.[4][5] The overall reaction can be represented as:



An acid catalyst, such as trifluoromethanesulfonic acid, is employed to facilitate the reaction.^[3]

Careful control of the reaction temperature is crucial to manage the exothermic nature of the hydrolysis and prevent unwanted side reactions.^{[3][6][7]}

Logical Workflow for Synthesis



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Caption: Flowchart of the co-hydrolysis synthesis process.

Detailed Experimental Protocol

The following protocol is based on a documented high-yield synthesis.^[3]

- **Apparatus Setup:** A 1-liter, four-necked flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas absorption trap (e.g., a water falling film absorber for HCl).
- **Charging Reactants:** The reaction flask is charged with 1.0 mol (169.9 g) of silicon tetrachloride, 4.5 mol (488.7 g) of trimethylchlorosilane, and 15.0 g of trifluoromethanesulfonic acid.
- **Initial Cooling:** Stirring is initiated (e.g., at 120 rpm), and the flask is cooled using an ice-water bath to maintain an internal temperature of 0 to -10°C.
- **Hydrolysis:** 10.0 mol (180.0 g) of water is added dropwise via the dropping funnel over a period of 3 hours. The temperature must be carefully maintained within the 0 to -10°C range throughout the addition. Hydrogen chloride gas evolved during this step is neutralized by the absorption trap.
- **Aging and Reaction Completion:**
 - After the water addition is complete, the mixture is "aged" by stirring at 0-10°C for an additional 2 hours.
 - The temperature is then raised to 60-70°C and held for 2 hours to ensure the reaction goes to completion.
- **Cooling:** The reaction mixture is allowed to cool to room temperature.

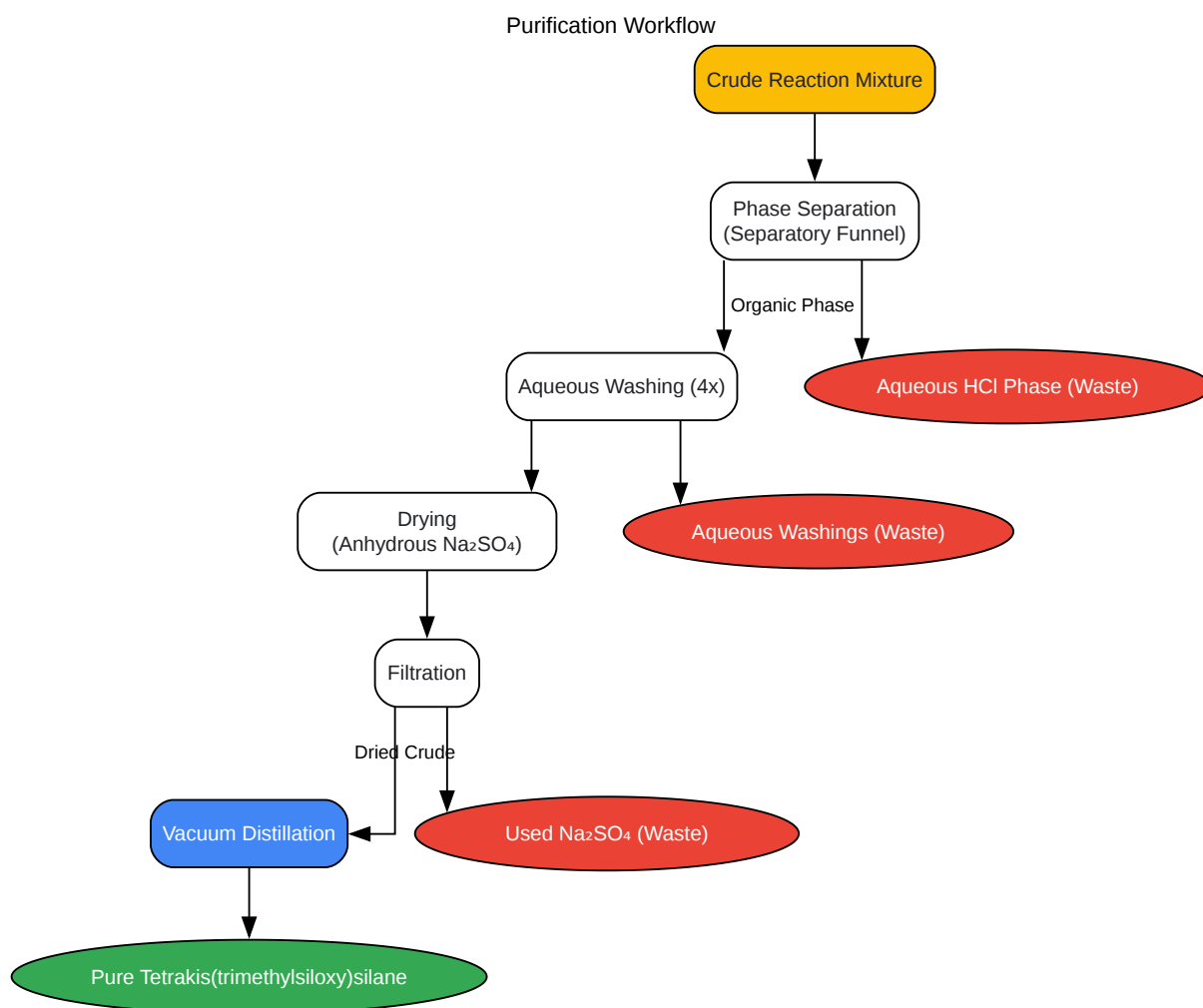
Quantitative Synthesis Data

Parameter	Value	Reference
Reactants		
Silicon Tetrachloride	1.0 mol	[3]
Trimethylchlorosilane	4.5 mol	[3]
Water	10.0 mol	[3]
Catalyst (TfOH)	15.0 g	[3]
Reaction Conditions		
Hydrolysis Temperature	0 to -10 °C	[3]
Post-heating Temperature	60-70 °C	[3]
Total Reaction Time	~7 hours	[3]
Results		
Crude Product Mass	471.5 g	[3]
Final Product Mass	378.6 g	[3]
Yield	98.4%	[3]
Purity (by GC)	98.2%	[3]

Purification Methodology

The crude product from the synthesis contains the desired **tetrakis(trimethylsiloxy)silane**, residual aqueous hydrochloric acid, and minor impurities. The purification process involves a series of work-up steps followed by vacuum distillation.[3]

Purification Workflow Diagram



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Caption: Step-by-step process for purification.

Detailed Purification Protocol

- **Phase Separation:** The cooled crude reaction mixture is transferred to a large pear-shaped separatory funnel. The mixture is allowed to stand for approximately 15 minutes to allow for clear separation of the two phases. The lower aqueous hydrochloric acid layer is drained and discarded.^[3]
- **Washing:** The remaining organic layer (crude product) is washed four times with 200 g portions of deionized water to remove residual acid and water-soluble impurities.^[3]
- **Drying:** The washed organic phase is transferred to a clean flask and dried over 20 g of anhydrous sodium sulfate for at least 8 hours to remove dissolved water.^[3]
- **Distillation:** The drying agent is removed by filtration. The dried, crude product is then purified by vacuum distillation to yield the final, high-purity **tetrakis(trimethylsiloxy)silane**.^[3]

Physical and Analytical Data of Purified Product

The following table summarizes key physical properties of purified **tetrakis(trimethylsiloxy)silane**.

Property	Value	Reference
Appearance	Colorless liquid	^[1]
Chemical Formula	C ₁₂ H ₃₆ O ₄ Si ₅	^[1]
Molar Mass	384.841 g·mol ⁻¹	^[1]
Boiling Point	103-106 °C @ 2 mmHg	^[2]
Density	0.87 g/mL @ 25 °C	^[2]
Refractive Index (n ²⁰ /D)	1.389	^[2]

Conclusion

The co-hydrolysis of silicon tetrachloride and trimethylchlorosilane provides a highly efficient and scalable route to produce **tetrakis(trimethylsiloxy)silane** with excellent yield and purity.^[3] The process, while straightforward, requires careful control over temperature and stoichiometry to achieve optimal results. The subsequent purification via aqueous work-up and vacuum

distillation is effective in isolating the product to a high degree of purity, suitable for demanding applications in research and industry. This guide provides the essential technical details for the successful synthesis and purification of this important organosilicon compound.

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